molecular formula C15H19NO2 B2915654 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1209251-15-9

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2915654
CAS No.: 1209251-15-9
M. Wt: 245.322
InChI Key: DUBXJYDLYSDKOX-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (IUPAC name: this compound) is a bicyclic tertiary amine with a benzyl group at the 8-position and a carboxylic acid moiety at the 3-position of the azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₅H₁₉NO₂, and it has a molecular weight of 245.32 g/mol .

Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(18)12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXJYDLYSDKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the use of asymmetric cycloadditions of cyclic azomethine ylides, which can be catalyzed by a dual catalytic system to achieve high diastereo- and enantioselectivities . Another method involves the desymmetrization of achiral tropinone derivatives, allowing for the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a bicyclic aromatic compound that is characterized by a unique structure featuring a bicyclo[3.2.1] framework and a benzyl substituent. It has a molecular formula of C15H20ClNO2C_{15}H_{20}ClNO_2 and a molecular weight of 281.78 g/mol. This compound is investigated for potential therapeutic applications, and has been studied as a dopamine reuptake inhibitor with potential analgesic and stimulant effects, making it potentially relevant in pain management and addiction treatment. It also shows affinity for the mu-opioid receptor, which indicates it may modulate pain pathways in the central nervous system.

Scientific Research Applications
this compound hydrochloride modulates neurotransmitter systems, particularly those involving dopamine and opioid receptors. Understanding these interactions is critical for evaluating its potential therapeutic effects and safety profile.

Structural Analogues
Several compounds share structural similarities with this compound hydrochloride:

Compound NameStructureUnique Features
TropinoneBicyclic alkaloidKnown for its role in synthesizing tropane derivatives
CocaineBenzoyl esterPotent stimulant with significant abuse potential
ScopolamineTropane derivativeUsed primarily for its anticholinergic properties

This compound hydrochloride has a dual action on dopamine and opioid receptors, setting it apart from similar compounds, and potentially offering unique therapeutic benefits.

Mechanism of Action

The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The azabicyclo[3.2.1]octane scaffold is a versatile pharmacophore. Below is a detailed comparison with analogs differing in substituents, stereochemistry, and biological activity.

Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid tert-Boc at 8-position, carboxylic acid at 3-position 283.34 Enhanced stability for medicinal chemistry applications; inhibitory activity against Autotaxin (ATX) in low nM range .
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid Cbz-protected 8-position 289.33 Used in peptide coupling; 97% purity with confirmed anti-cholinesterase activity .
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid Methyl at 8-position 183.24 Simplified analog with reduced steric hindrance; lower receptor affinity but improved solubility .
8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid Amino at 8-position, benzyl at 3-position 274.33 Dual functionalization alters binding orientation; limited bioavailability due to zwitterionic nature .

Key Research Findings

Binding Orientation Sensitivity: Minor structural changes (e.g., benzyl vs. tert-Boc) drastically alter binding modes. For example, the tert-Boc group in the 8-position enhances ATX inhibition by optimizing hydrophobic interactions in the tunnel region .

Stereochemical Impact : The endo vs. exo configuration at the 3-position affects receptor affinity. The endo -configured 8-benzyl derivative shows higher ATX inhibitory potency than its exo counterpart .

Pharmacokinetic Challenges : Carboxylic acid derivatives exhibit poor blood-brain barrier penetration due to ionization at physiological pH, necessitating prodrug strategies (e.g., esterification) .

Biological Activity

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS Number: 1209251-15-9) is a compound belonging to the azabicyclo family, characterized by its unique bicyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the context of opioid receptor modulation and antibacterial properties.

The chemical formula for this compound is C15H19NO2C_{15}H_{19}NO_2 with a molecular weight of 245.32 g/mol. The compound is typically found in a powdered form and has a boiling point of approximately 391.3 °C at 760 mmHg .

Opioid Receptor Modulation

One of the most significant areas of research surrounding this compound is its interaction with mu-opioid receptors. According to patent literature, derivatives of azabicyclo[3.2.1]octane, including this compound, have been identified as potential mu-opioid receptor antagonists . This activity suggests that the compound may be useful in treating conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction (OBD) and other gastrointestinal motility disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
Mu-opioid Receptor AntagonismPotential use in treating opioid-related gastrointestinal conditions
Antibacterial PropertiesInvestigated for efficacy against resistant bacterial strains

Antibacterial Properties

Research has also indicated that compounds in the azabicyclo series may exhibit antibacterial activity, particularly against resistant strains of bacteria . The structure of this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further exploration in antibiotic development.

Study on Opioid Receptor Activity

In a study investigating the effects of various azabicyclo[3.2.1]octane derivatives on mu-opioid receptors, researchers found that certain modifications to the bicyclic structure significantly enhanced antagonist activity . This suggests that this compound could be optimized for better therapeutic efficacy.

Antibacterial Efficacy Assessment

A recent investigation into the antibacterial properties of azabicyclo compounds demonstrated that some derivatives showed promising results against multi-drug resistant strains . While specific data on this compound is limited, its structural analogs have exhibited significant inhibition against key bacterial targets.

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